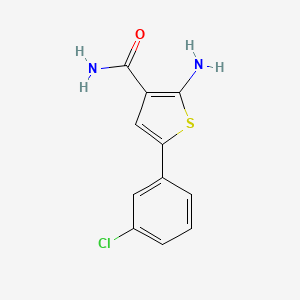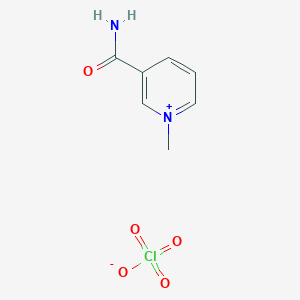
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the 3-position and a methyl group at the 1-position, with perchlorate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate typically involves the reaction of 3-(aminocarbonyl)pyridine with methyl iodide to form the corresponding N-methylpyridinium iodide. This intermediate is then treated with perchloric acid to yield the desired perchlorate salt. The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Pyridinium salts are used in the production of materials with specific properties, such as conductivity and stability, making them valuable in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate involves its interaction with various molecular targets and pathways. The pyridinium ring can participate in electron transfer processes, making it a useful component in redox reactions. Additionally, the aminocarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pyridinium chlorochromate: Known for its use as an oxidizing agent in organic synthesis.
Nicotinamide adenine dinucleotide (NAD+): A biologically important pyridinium compound involved in redox reactions in cells.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and other personal care products.
Uniqueness
Pyridinium, 3-(aminocarbonyl)-1-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminocarbonyl group enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
CAS No. |
60178-90-7 |
|---|---|
Molecular Formula |
C7H9ClN2O5 |
Molecular Weight |
236.61 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C7H8N2O.ClHO4/c1-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5) |
InChI Key |
WTNUFONRNBXOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
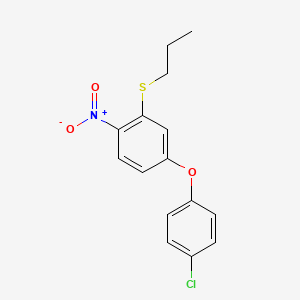

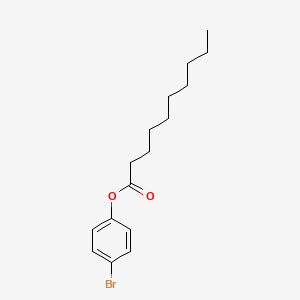
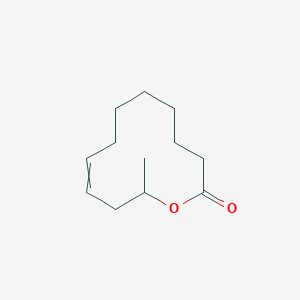
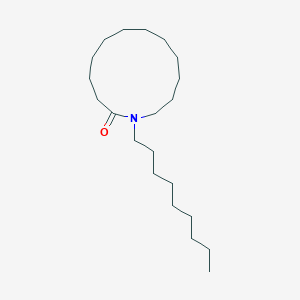
![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)
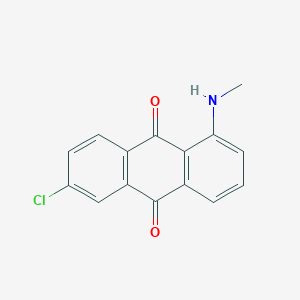
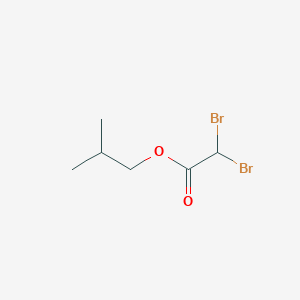
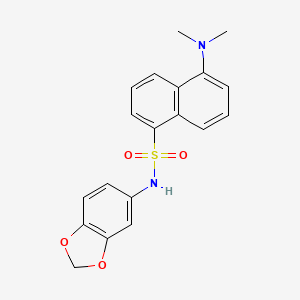
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
